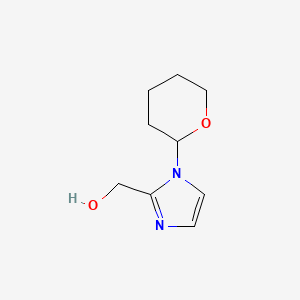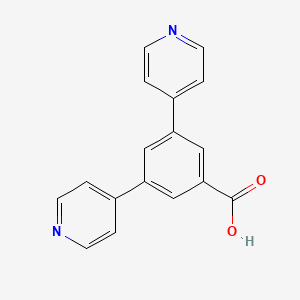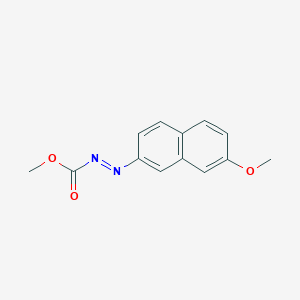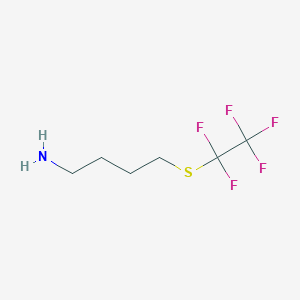![molecular formula C16H29NO2 B11760249 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine](/img/structure/B11760249.png)
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine is a complex organic compound with a unique structure that includes a phenoxy group and a branched alkyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine typically involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with ethylene oxide: This step involves the formation of 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol.
Amination: The resulting 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol is then reacted with ammonia or an amine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Industry: The compound is employed in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The branched alkyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethanol
- 4-(2,4,4-Trimethylpentan-2-yl)phenol
- 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]acetic acid
Uniqueness
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine is unique due to its combination of a phenoxy group and a branched alkyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological targets or chemical reactivity.
Properties
Molecular Formula |
C16H29NO2 |
|---|---|
Molecular Weight |
267.41 g/mol |
IUPAC Name |
azane;2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C16H26O2.H3N/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17;/h6-9,17H,10-12H2,1-5H3;1H3 |
InChI Key |
SYOJYVAJBYHRQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)

![[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
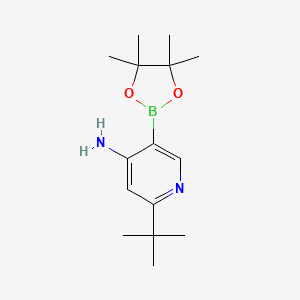
![4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)

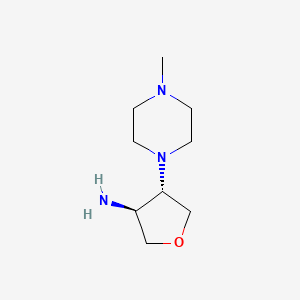
![[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760230.png)
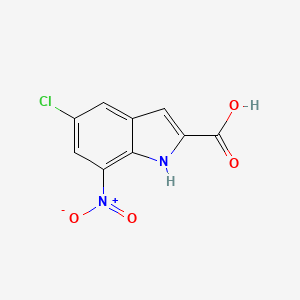
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)
